molecular formula C9H9ClF3N B13646962 6-(Trifluoromethyl)indoline hydrochloride

6-(Trifluoromethyl)indoline hydrochloride

Cat. No.: B13646962
M. Wt: 223.62 g/mol
InChI Key: XQSHGMSBEVCZLL-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)indoline hydrochloride is a compound characterized by the presence of a trifluoromethyl group attached to the indoline ring. This compound, with the chemical formula C9H7F3N·HCl, is known for its applications in the fields of pharmaceuticals and agrochemicals . The trifluoromethyl group imparts unique properties to the compound, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)indoline hydrochloride typically involves the reaction of 1-chloro-2-nitro-4-trifluoromethyl-benzene with cyano-(2-nitro-trifluoromethylphenyl)acetic acid benzyl ester. This intermediate is then converted to 6-trifluoromethyl-indole, followed by reduction to 6-trifluoromethyl-indoline . The final step involves the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)indoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indoles and indolines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

6-(Trifluoromethyl)indoline hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)indoline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to various receptors, leading to its biological effects. The pathways involved may include inhibition of enzymes or modulation of receptor activity, contributing to its therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)indoline hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the indoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7;/h1-2,5,13H,3-4H2;1H

InChI Key

XQSHGMSBEVCZLL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2)C(F)(F)F.Cl

Origin of Product

United States

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